1-(4-Bromothiazol-2-YL)piperidin-3-OL
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Overview
Description
2-(3-HYDROXYPIPERIDIN-1-YL)-4-BROMOTHIAZOLE is a heterocyclic compound that features a piperidine ring substituted with a hydroxyl group and a thiazole ring substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-HYDROXYPIPERIDIN-1-YL)-4-BROMOTHIAZOLE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through cyclization reactions involving thiourea and α-haloketones.
Bromination: The bromine atom can be introduced via bromination reactions using bromine or N-bromosuccinimide.
Industrial Production Methods
Industrial production of 2-(3-HYDROXYPIPERIDIN-1-YL)-4-BROMOTHIAZOLE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(3-HYDROXYPIPERIDIN-1-YL)-4-BROMOTHIAZOLE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.
Major Products
Oxidation: Formation of 2-(3-OXOPIPERIDIN-1-YL)-4-BROMOTHIAZOLE.
Reduction: Formation of 2-(3-HYDROXYPIPERIDIN-1-YL)-4-THIAZOLE.
Substitution: Formation of 2-(3-HYDROXYPIPERIDIN-1-YL)-4-AZIDOTHIAZOLE or 2-(3-HYDROXYPIPERIDIN-1-YL)-4-CYANOTHIAZOLE.
Scientific Research Applications
2-(3-HYDROXYPIPERIDIN-1-YL)-4-BROMOTHIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-HYDROXYPIPERIDIN-1-YL)-4-BROMOTHIAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
2-(3-HYDROXYPIPERIDIN-1-YL)-4-CHLOROTHIAZOLE: Similar structure but with a chlorine atom instead of bromine.
2-(3-HYDROXYPIPERIDIN-1-YL)-4-FLUOROTHIAZOLE: Similar structure but with a fluorine atom instead of bromine.
2-(3-HYDROXYPIPERIDIN-1-YL)-4-IODOTHIAZOLE: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(3-HYDROXYPIPERIDIN-1-YL)-4-BROMOTHIAZOLE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets.
Properties
Molecular Formula |
C8H11BrN2OS |
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Molecular Weight |
263.16 g/mol |
IUPAC Name |
1-(4-bromo-1,3-thiazol-2-yl)piperidin-3-ol |
InChI |
InChI=1S/C8H11BrN2OS/c9-7-5-13-8(10-7)11-3-1-2-6(12)4-11/h5-6,12H,1-4H2 |
InChI Key |
VJELERUNFWMQAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=CS2)Br)O |
Origin of Product |
United States |
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